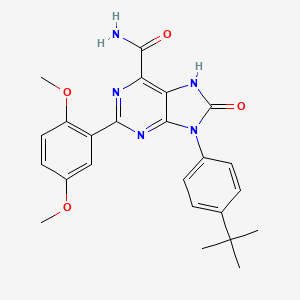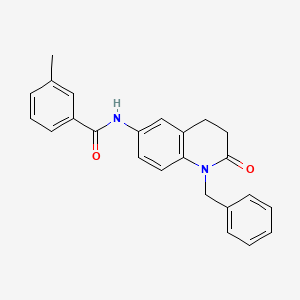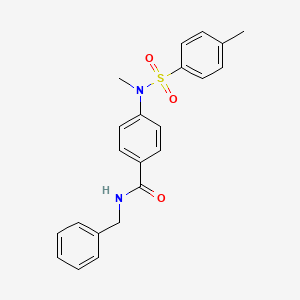![molecular formula C11H12FN3 B2988939 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006466-24-5](/img/structure/B2988939.png)
3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring, a methyl group on the pyrazole ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:
Fluorination: The starting material, aniline, undergoes fluorination to introduce the fluorine atom at the 3-position of the benzene ring.
Methylation: The pyrazole ring is methylated at the 1-position to form 1-methyl-1H-pyrazol-4-yl.
Coupling Reaction: The fluorinated aniline is then coupled with the methylated pyrazole using a suitable coupling agent, such as a carbodiimide or a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrosoaniline, nitroaniline.
Reduction Products: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzylamine.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its therapeutic potential in drug development.
Industry: The compound may find applications in the development of new materials, dyes, or agrochemicals.
Mécanisme D'action
The mechanism by which 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can be compared with other similar compounds, such as:
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzylamine: Similar structure but with an additional benzyl group.
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]phenol: Similar structure but with a hydroxyl group instead of the aniline group.
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group.
These compounds may exhibit different properties and applications based on their structural differences. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
3-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPANXRWFZGVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)



![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
